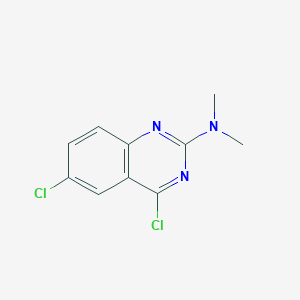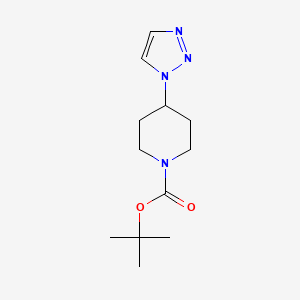
(1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-1-ene is a synthetic organic compound that belongs to the class of triazene derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents due to their ability to alkylate DNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-1-ene typically involves the reaction of 2-nitroaniline with ethyl fluoroacetate under basic conditions to form the corresponding hydrazone. This intermediate is then treated with nitrous acid to yield the desired triazene compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of triazene compounds generally involves large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-1-ene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The triazene moiety can be cleaved to form the corresponding amine and diazonium salt.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as thiols, amines, or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the amine and diazonium salt.
Substitution: Formation of substituted triazene derivatives.
Applications De Recherche Scientifique
Biology: Studied for its potential as a DNA-alkylating agent with anticancer properties.
Medicine: Investigated for its cytotoxic effects on cancer cells and its ability to overcome drug resistance.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-1-ene involves the alkylation of DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in cancer cells. The molecular targets include DNA bases, particularly guanine, which forms covalent bonds with the triazene moiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-2-ene: A structural isomer with similar chemical properties.
(1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-3-ene: Another isomer with potential biological activity.
(1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-4-ene: A related compound with distinct reactivity.
Uniqueness
(1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-1-ene is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the fluoroethyl group enhances its lipophilicity, potentially improving its cellular uptake and efficacy as an anticancer agent.
Propriétés
Numéro CAS |
78604-33-8 |
|---|---|
Formule moléculaire |
C8H9FN4O2 |
Poids moléculaire |
212.18 g/mol |
Nom IUPAC |
N-(2-fluoroethyldiazenyl)-2-nitroaniline |
InChI |
InChI=1S/C8H9FN4O2/c9-5-6-10-12-11-7-3-1-2-4-8(7)13(14)15/h1-4H,5-6H2,(H,10,11) |
Clé InChI |
NLFGLBGSOTVMQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NN=NCCF)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996549.png)
![2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13996554.png)
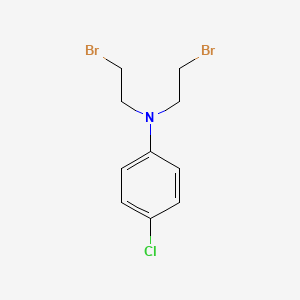
![Boc-(s)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13996564.png)
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996567.png)


![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)
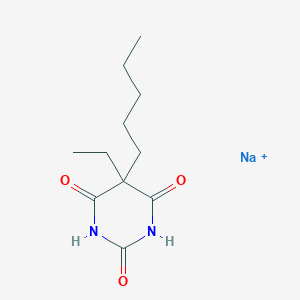
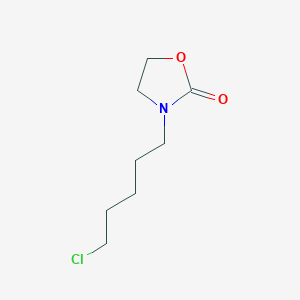

![2-(2-Nitrophenyl)dibenzo[b,d]thiophene](/img/structure/B13996610.png)
